N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, including temperature, pressure, and reaction time. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.
Scientific Research Applications
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-N-(4-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-2-4-7(5-3-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHCSWIGABDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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